![molecular formula C14H10ClN B182010 4-Chloro-2-methylbenzo[h]quinoline CAS No. 61773-04-4](/img/structure/B182010.png)
4-Chloro-2-methylbenzo[h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylbenzo[h]quinoline is a chemical compound that belongs to the family of benzoquinoline derivatives. It is a heterocyclic aromatic compound that contains a quinoline ring with a chlorine and a methyl group attached to it. This compound has gained significant attention in scientific research due to its diverse biological activities, including anticancer, antiviral, and antitumor properties.
作用機序
The mechanism of action of 4-Chloro-2-methylbenzo[h]quinoline is complex and involves multiple pathways. It acts by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation, survival, and metastasis. It induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by targeting vascular endothelial growth factor (VEGF) and its receptors. Additionally, it inhibits the activity of various kinases, such as PI3K/Akt and MAPK, which are involved in cancer cell survival and proliferation.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Chloro-2-methylbenzo[h]quinoline are diverse and depend on the specific biological activity being studied. It has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. It also inhibits the activity of various enzymes, such as topoisomerase and telomerase, which are involved in DNA replication and cell proliferation. Moreover, it inhibits the activity of various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cancer cell survival and proliferation.
実験室実験の利点と制限
One of the major advantages of 4-Chloro-2-methylbenzo[h]quinoline is its potent biological activity against cancer and viral infections. It has been shown to exhibit activity at low concentrations, making it a promising candidate for drug development. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its toxicity and potential side effects need to be carefully evaluated before it can be used in clinical settings.
将来の方向性
There are several future directions for research on 4-Chloro-2-methylbenzo[h]quinoline. One of the major areas of focus is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, there is a need for further studies to elucidate the specific mechanisms of action of this compound and its potential interactions with other drugs. Moreover, there is a need for preclinical and clinical studies to evaluate its safety and efficacy in humans. Finally, there is a need for the development of novel drug delivery systems to enhance the bioavailability and efficacy of this compound.
合成法
The synthesis of 4-Chloro-2-methylbenzo[h]quinoline can be achieved through various methods. One of the most commonly used methods is the Friedlander synthesis. This method involves the reaction of aniline with a ketone or aldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinoline ring. The introduction of the chlorine and methyl group can be achieved through various functionalization reactions.
科学的研究の応用
4-Chloro-2-methylbenzo[h]quinoline has been extensively studied for its diverse biological activities. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It acts by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to possess antiviral activity against HIV and hepatitis B virus. It inhibits viral replication by targeting viral enzymes and inhibiting viral DNA synthesis. Moreover, it has been shown to possess antitumor activity by inhibiting angiogenesis and metastasis.
特性
CAS番号 |
61773-04-4 |
|---|---|
製品名 |
4-Chloro-2-methylbenzo[h]quinoline |
分子式 |
C14H10ClN |
分子量 |
227.69 g/mol |
IUPAC名 |
4-chloro-2-methylbenzo[h]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-8-13(15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h2-8H,1H3 |
InChIキー |
QKNAHWOMKABMNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)Cl |
正規SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)Cl |
溶解性 |
0.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



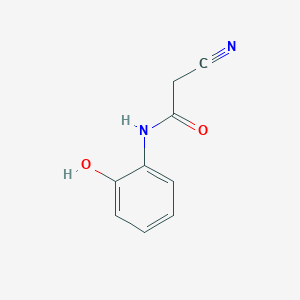
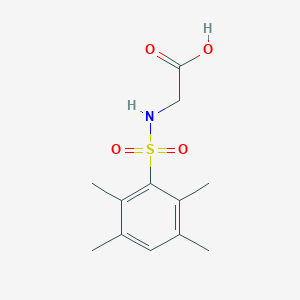
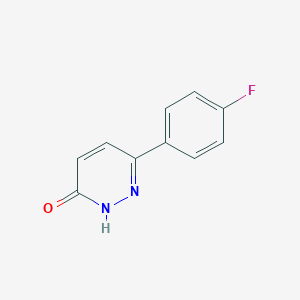
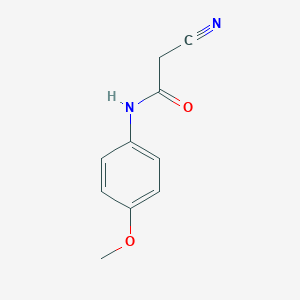
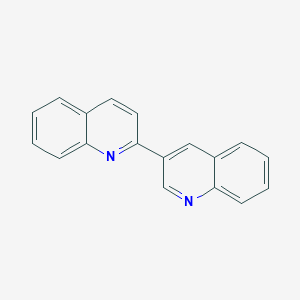
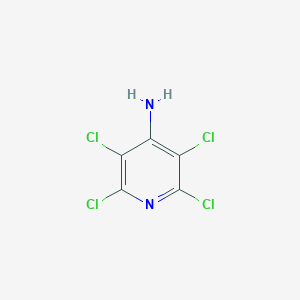


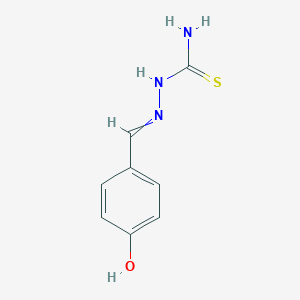

![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
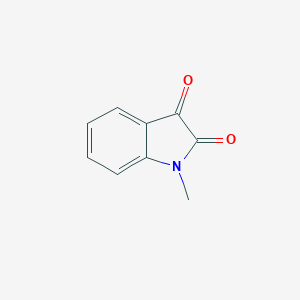
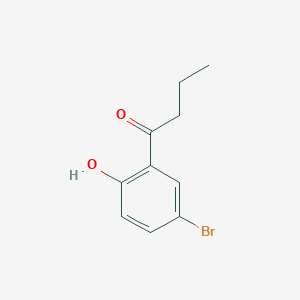
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)